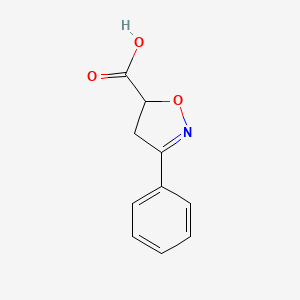

3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Beschreibung

3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound characterized by a dihydroisoxazole core fused with a phenyl substituent at position 3 and a carboxylic acid group at position 3. This scaffold is of significant interest in medicinal and agrochemical research due to its structural versatility and bioactivity. The compound can serve as a precursor for synthesizing α-amino acid derivatives, as demonstrated in studies involving dipolar cycloaddition reactions with nitrile oxides and alkenes . Its rigid bicyclic structure facilitates interactions with biological targets, such as immunomodulatory pathways, as seen in the related compound VGX-1027 (a derivative with an acetic acid side chain) .

Eigenschaften

IUPAC Name |

3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFSZQCZMWZMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which can then be converted to the desired isoxazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts such as copper(I) or ruthenium(II) in cycloaddition reactions is common, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: The phenyl group and carboxylic acid moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include substituted isoxazoles, oxazoles, and other heterocyclic compounds with potential biological activities .

Wissenschaftliche Forschungsanwendungen

3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 191.18 g/mol . It falls under the category of 4,5-dihydro-isoxazole derivatives . This compound has multiple names, including 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid and 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid .

Chemical Structure and Identifiers

The compound has several identifiers including:

- PubChem CID: 555517

- IUPAC Name: 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

- InChI Key: HUFSZQCZMWZMKT-UHFFFAOYSA-N

- CAS Number: 4872-58-6

- MDL Number: MFCD06011087

Synonyms

3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid is also known by several synonyms, including:

- This compound

- 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

- 3-Phenyl-2-isoxazoline-5-carboxylic acid

- 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-

While the search results do not provide explicit applications of 3-phenyl-4,5-dihydro-isoxazole-5-carboxylic acid, they do refer to the broader applications of 4,5-dihydroisoxazole derivatives, suggesting the potential utility of this compound in various scientific research areas .

Anti-tuberculosis Activity

Isoxazoline ester compounds have been explored for their anti-tuberculosis structure-activity relationship through systematic modification of the isoxazoline ring . Functionalization of the outer phenyl ring was required for appreciable anti-tuberculosis activity .

Antifungal and Antioxidant Activity

Wirkmechanismus

The mechanism of action of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Substituents like trifluoromethyl (CF₃) or chloro (Cl) enhance lipophilicity and metabolic stability, making these analogs suitable for agrochemical formulations .

- Bulkier Substituents (e.g., Benzoylamino): The bromo-methoxyphenyl derivative (C₁₈H₁₅BrN₂O₅) exhibits a racemic crystal packing structure, which influences its solubility and reactivity in chiral environments .

- Side Chain Modifications: VGX-1027’s acetic acid side chain confers immunomodulatory effects by reducing pro-inflammatory cytokines (IL-1β, TNF-α) in macrophages .

Table 2: Functional Comparison of Selected Derivatives

Notable Findings:

- Immunomodulation vs. Herbicidal Activity: While VGX-1027 targets immune pathways, the 2-chloro-4-fluoro derivative is optimized for herbicidal formulations due to its resistance to decomposition in oil-based suspensions .

- Catalytic Applications : The trifluoromethylphenyl variant is employed in chiral ligand systems (e.g., pybox ligands) for enantioselective synthesis, leveraging its electron-deficient aromatic ring to coordinate metal ions .

Biologische Aktivität

3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound exhibits a range of biochemical interactions that influence various cellular processes. Key properties include:

- Enzyme Interaction : This compound has been shown to interact with hydrolase enzymes, modulating their catalytic activity. Such interactions often involve binding to the active site of the enzyme, thereby affecting the hydrolysis of chemical bonds.

- Cell Signaling Modulation : It influences cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to alterations in gene expression and metabolic processes within cells.

2. Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Kinase Inhibition : The compound can inhibit specific kinases by binding to their ATP-binding sites, preventing essential phosphorylation events necessary for signal transduction.

- Gene Expression Regulation : It interacts with transcription factors, modulating their activity and influencing gene expression related to metabolic processes.

3. Therapeutic Applications

Research indicates that this compound may have therapeutic potential in various fields:

3.1 Anti-inflammatory Properties

Studies have identified this compound as a potential inhibitor of leukotriene biosynthesis, targeting 5-lipoxygenase-activating protein (FLAP). This inhibition could lead to the development of new anti-inflammatory agents .

3.2 Antimicrobial Activity

The compound has shown promise in exhibiting antibacterial and antifungal properties. For instance, derivatives of isoxazole compounds have been reported to possess a wide spectrum of biological properties including antimicrobial effects .

4.1 Structure-Activity Relationship Studies

A systematic study focused on the structure-activity relationship (SAR) of isoxazoline derivatives revealed that modifications at specific positions on the isoxazole ring significantly affect biological activity. For example, para-substitution on the phenyl group was found to enhance anti-tuberculosis activity compared to other substitutions .

4.2 Dosage Effects in Animal Models

Research has demonstrated that dosage plays a critical role in the biological effects of this compound. Low doses may enhance certain biochemical pathways without significant toxicity, while high doses can lead to adverse effects such as oxidative stress.

5. Summary Table of Biological Activities

6. Conclusion

The biological activity of this compound is multifaceted, with significant implications for therapeutic development in anti-inflammatory and antimicrobial domains. Ongoing research into its molecular mechanisms and structure-activity relationships will further elucidate its potential applications in medicine.

Q & A

Q. What are the optimal synthetic routes for 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, and how can reaction regiochemistry be validated?

The compound is synthesized via [3+2] cycloaddition between benzonitrile N-oxide and nitroalkenes. Regiochemistry is confirmed by X-ray crystallography and DFT calculations (e.g., M06-2X/6-31G(d) level). For example, 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole’s regiochemistry was validated using these methods . To optimize yields, reaction conditions (solvent, temperature, catalyst) must be systematically varied, with monitoring via HPLC or NMR.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Key techniques include:

- 1H/13C NMR : Assign diastereotopic protons in the dihydroisoxazole ring and confirm substituent positions.

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding interactions (e.g., carboxylic acid groups form dimers in crystal lattices) .

- IR spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

- Dry, inert environments : Prevents hydrolysis of the isoxazole ring.

- Low temperature (4°C) : Reduces thermal decomposition.

- Protection from UV light : Prevents photodegradation of the aromatic phenyl group .

Advanced Research Questions

Q. What computational strategies explain the regioselectivity of cycloaddition reactions involving this compound?

DFT calculations (e.g., M06-2X/6-31G(d)) model transition states to predict regiochemistry. For example, benzonitrile N-oxide’s electrophilic oxygen preferentially reacts with nitroalkenes’ β-carbon, forming 5-substituted dihydroisoxazoles. Frontier molecular orbital (FMO) analysis further validates electron-deficient vs. electron-rich reactant interactions .

Q. How can derivatives of this compound be designed for enhanced biological activity (e.g., anti-TB or anti-inflammatory properties)?

- Structure-activity relationship (SAR) : Modify the phenyl ring (e.g., electron-withdrawing groups for anti-TB activity) or the carboxylic acid moiety (esterification for membrane permeability).

- In silico screening : Use molecular docking (e.g., with Mycobacterium tuberculosis enoyl reductase) to prioritize derivatives .

- In vivo validation : Test analogs like VGX-1027 (a related dihydroisoxazole) for cytokine inhibition in LPS-challenged murine models .

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Case example : Discrepancies in hydrogen-bonding networks (X-ray vs. IR) may arise from solvent effects or polymorphism. Use temperature-dependent crystallography and solid-state NMR to reconcile differences.

- Statistical validation : Apply Rietveld refinement for powder XRD data to assess phase purity .

Q. What formulation challenges arise when incorporating this compound into dispersible oil-based suspensions?

- Stability : Avoid creaming by optimizing emulsifier ratios (e.g., 10–15% w/w).

- Compatibility : Test solvent interactions (e.g., glyphosate ammonium salt may destabilize the dihydroisoxazole ring under acidic conditions) .

- Accelerated aging studies : Use high-temperature (40°C) and freeze-thaw cycles to predict shelf-life.

Methodological Guidelines

- Synthetic Optimization : Use DOE (Design of Experiments) to evaluate reaction parameters (e.g., solvent polarity, catalyst loading).

- Data Validation : Cross-reference spectral data with computational models (e.g., NMR chemical shifts predicted via DFT) .

- Biological Assays : Include positive controls (e.g., rifampicin for anti-TB studies) and validate cytotoxicity in HEK-293 or HepG2 cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.